molecular formula C12H16N2O3 B279444 N-(2-tert-butyl-4-nitrophenyl)acetamide

N-(2-tert-butyl-4-nitrophenyl)acetamide

Cat. No. B279444
M. Wt: 236.27 g/mol
InChI Key: QEVJUFJHKCKVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-tert-butyl-4-nitrophenyl)acetamide, commonly known as NTBNA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a member of the nitrophenylacetamide family of compounds and has a molecular weight of 277.3 g/mol. In

Mechanism Of Action

The mechanism of action of NTBNA involves the inhibition of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. By inhibiting acetylcholinesterase, NTBNA increases the concentration of acetylcholine in the synaptic cleft, which can lead to increased synaptic transmission and enhanced cognitive function.
Biochemical and Physiological Effects:
NTBNA has been shown to have various biochemical and physiological effects. In vitro studies have shown that NTBNA inhibits acetylcholinesterase with high specificity and potency. In vivo studies have shown that NTBNA can improve cognitive function in animal models of Alzheimer's disease. However, the long-term effects of NTBNA on the nervous system and other physiological systems are not well understood.

Advantages And Limitations For Lab Experiments

One of the main advantages of NTBNA is its high specificity and potency as an acetylcholinesterase inhibitor. This makes it a valuable tool for studying the mechanism of action of various drugs that target acetylcholinesterase. However, one limitation of NTBNA is its potential toxicity, which can limit its use in certain experiments. Additionally, the synthesis of NTBNA can be challenging and time-consuming, which can limit its availability for research.

Future Directions

There are several future directions for research on NTBNA. One area of interest is the development of new drugs that target acetylcholinesterase for the treatment of Alzheimer's disease. NTBNA can be used as a model compound for screening new drugs and studying their mechanism of action. Another area of interest is the investigation of the long-term effects of NTBNA on the nervous system and other physiological systems. Finally, the synthesis of NTBNA can be optimized to improve its availability for research.

Scientific Research Applications

NTBNA has been used in various scientific research applications such as enzyme kinetics studies, protein-ligand binding assays, and drug discovery. It is commonly used as a substrate for the enzyme acetylcholinesterase, which is an important target for the development of drugs for the treatment of Alzheimer's disease. NTBNA is also used as a model compound for studying the mechanism of action of various drugs that target acetylcholinesterase.

properties

Product Name

N-(2-tert-butyl-4-nitrophenyl)acetamide

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

N-(2-tert-butyl-4-nitrophenyl)acetamide

InChI

InChI=1S/C12H16N2O3/c1-8(15)13-11-6-5-9(14(16)17)7-10(11)12(2,3)4/h5-7H,1-4H3,(H,13,15)

InChI Key

QEVJUFJHKCKVRE-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(C)(C)C

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Concentrated sulfuric acid (30 mL) was cooled to 0° C. and solid N-(2-tert-butylphenyl)acetamide (1.0 g, 5.2 mmol) was added in several portions. To the resulting solution was added KNO3 (578 mg, 5.7 mmol). The reaction mixture was allowed to warm to rt over 2 h and then stirred at rt overnight. The reaction mixture was poured over ice and a white precipitate formed. The precipitate was isolated by filtration (1.04 g, 84%). LCMS: (FA) ES+ 237.2 (M+1), ES− 235.1 (M−1).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
578 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

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